molecular formula C22H25BrP+ B12817421 Butan-2-yl(triphenyl)phosphanium;hydrobromide

Butan-2-yl(triphenyl)phosphanium;hydrobromide

Cat. No.: B12817421
M. Wt: 400.3 g/mol
InChI Key: HKWAYXKPYJOYEL-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the air . This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl(triphenyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with butyl bromide. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in batch reactors, and the purification process may involve multiple recrystallization steps to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl(triphenyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted phosphonium salts .

Scientific Research Applications

Butan-2-yl(triphenyl)phosphanium;hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism by which Butan-2-yl(triphenyl)phosphanium;hydrobromide exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form stable complexes with transition metals, which can facilitate catalytic processes and enhance reaction rates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butan-2-yl(triphenyl)phosphanium;hydrobromide is unique due to its specific reactivity and stability. The bromide ion provides a balance between reactivity and stability, making it suitable for a wide range of chemical reactions. Additionally, its ability to form stable complexes with transition metals makes it valuable in catalysis and material science .

Properties

Molecular Formula

C22H25BrP+

Molecular Weight

400.3 g/mol

IUPAC Name

butan-2-yl(triphenyl)phosphanium;hydrobromide

InChI

InChI=1S/C22H24P.BrH/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;

InChI Key

HKWAYXKPYJOYEL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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